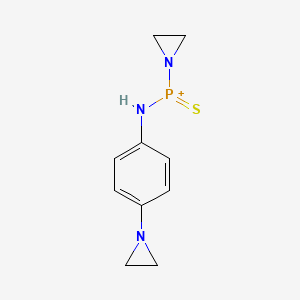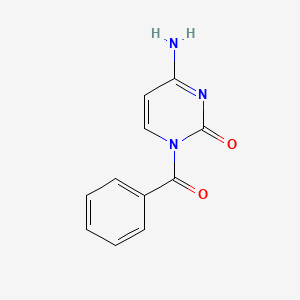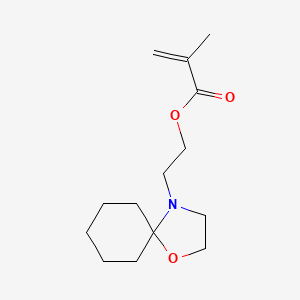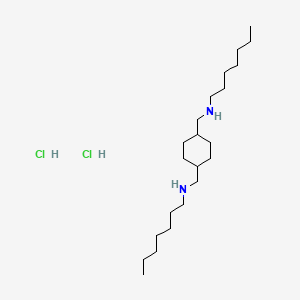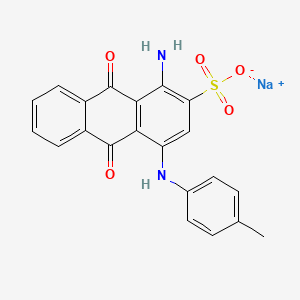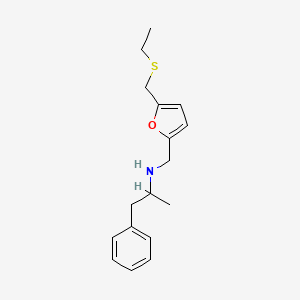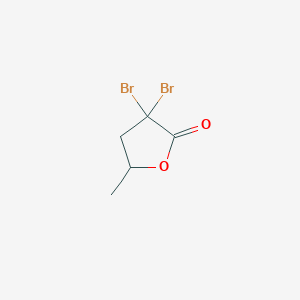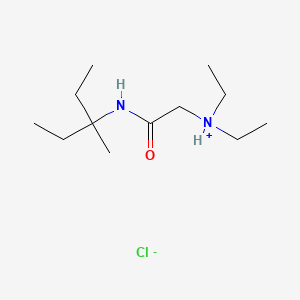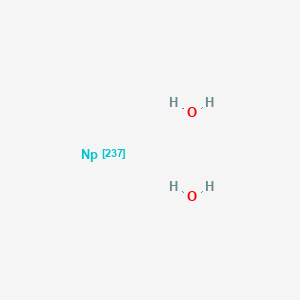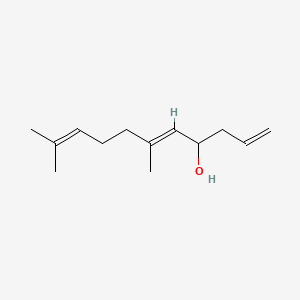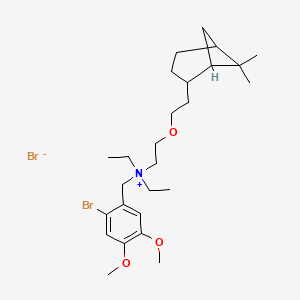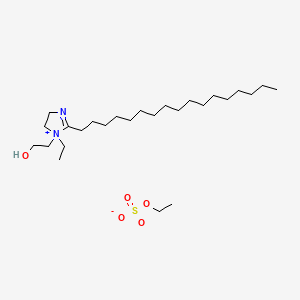
Tetramethylstibonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylstibonium iodide is an organometallic compound with the molecular formula C₄H₁₂ISb . It consists of a stibonium cation (Sb(CH₃)₄⁺) and an iodide anion (I⁻). This compound is notable for its unique structural and chemical properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetramethylstibonium iodide can be synthesized through the reaction of antimony trichloride (SbCl₃) with methyl iodide (CH₃I) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically proceeds as follows:
SbCl3+4CH3I+3NaOH→Sb(CH3)4I+3NaCl+3H2O
Industrial Production Methods: The scalability of the process would depend on the availability of raw materials and the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Tetramethylstibonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: this compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like chloride (Cl⁻) or bromide (Br⁻) ions can replace the iodide ion under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Tetramethylstibonium chloride or bromide, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetramethylstibonium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organometallic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Industry: this compound is used in the development of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which tetramethylstibonium iodide exerts its effects involves its ability to interact with various molecular targets. The stibonium cation can form coordination complexes with different ligands, influencing the compound’s reactivity and stability. The pathways involved in its action depend on the specific reactions and conditions under which it is used .
Comparación Con Compuestos Similares
Tetramethylammonium iodide (C₄H₁₂NI): Similar in structure but contains nitrogen instead of antimony.
Tetramethylphosphonium iodide (C₄H₁₂PI): Contains phosphorus instead of antimony.
Tetramethylarsenium iodide (C₄H₁₂AsI): Contains arsenic instead of antimony.
Comparison: Tetramethylstibonium iodide is unique due to the presence of antimony, which imparts distinct chemical properties compared to its nitrogen, phosphorus, and arsenic analogs. The differences in atomic size, electronegativity, and bonding characteristics of antimony result in variations in reactivity and stability among these compounds .
Propiedades
Número CAS |
2185-78-6 |
|---|---|
Fórmula molecular |
C4H12ISb |
Peso molecular |
308.80 g/mol |
Nombre IUPAC |
tetramethylstibanium;iodide |
InChI |
InChI=1S/4CH3.HI.Sb/h4*1H3;1H;/q;;;;;+1/p-1 |
Clave InChI |
MZSALBMSWMJUON-UHFFFAOYSA-M |
SMILES canónico |
C[Sb+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


